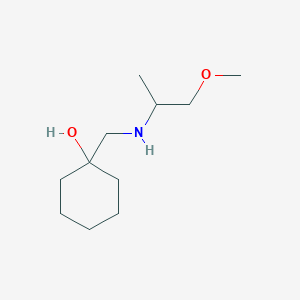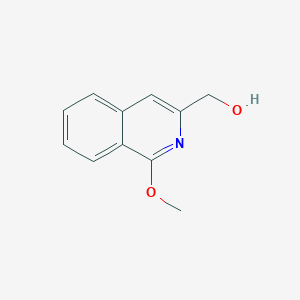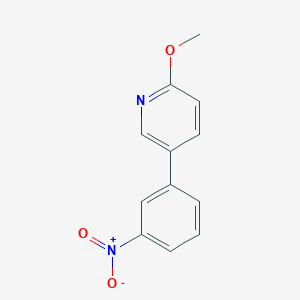
2-Methoxy-5-(3-nitrophenyl)pyridine
Descripción general
Descripción
“2-Methoxy-5-(3-nitrophenyl)pyridine” is a chemical compound with the molecular formula C12H10N2O3 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-Methoxy-5-(3-nitrophenyl)pyridine”, often involves reactions with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-5-(3-nitrophenyl)pyridine” consists of a pyridine ring substituted with a methoxy group at the 2-position and a nitrophenyl group at the 5-position .
Chemical Reactions Analysis
Pyridine derivatives, including “2-Methoxy-5-(3-nitrophenyl)pyridine”, can undergo a variety of chemical reactions. For example, they can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Aplicaciones Científicas De Investigación
Insecticidal Activity
2-Methoxy-5-(3-nitrophenyl)pyridine derivatives have been investigated for their insecticidal properties. For instance, certain pyridine derivatives have shown substantial insecticidal activity against the cowpea aphid, Aphis craccivora Koch, a common pest in agriculture. This research opens potential applications in pest control and agricultural sciences (Bakhite et al., 2014).
Structural Studies and Intermolecular Interactions
The compound has been studied for its unique molecular structure and the interactions it forms. Such studies provide insights into how small changes in molecular structure can alter intermolecular interaction patterns, influencing properties like solubility and reactivity (Vishnupriya et al., 2014).
Corrosion Inhibition
Pyridine derivatives, including 2-Methoxy-5-(3-nitrophenyl)pyridine, have been evaluated as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. This is crucial in industries where metal corrosion is a significant problem, such as in chemical manufacturing and infrastructure maintenance (Dohare et al., 2018).
Molecular Conformation and Reactivity
Research has also been conducted on the molecular conformation of related compounds and its impact on reactivity. Understanding these aspects can lead to more efficient synthesis processes and the development of new compounds with desired properties (Punte et al., 1990).
Inhibition Efficiency in Corrosion
Further studies in the field of corrosion inhibition have shown that different substituents on the pyridine ring, like the nitro group in 2-Methoxy-5-(3-nitrophenyl)pyridine, can significantly impact the efficiency of corrosion inhibitors. This kind of research is pivotal for tailoring corrosion inhibitors for specific industrial applications (Chaitra et al., 2016).
Development of Antagonists in Medical Research
Although not directly related to the exact compound, derivatives of 2-Methoxy-5-(3-nitrophenyl)pyridine have been studied for their potential as antagonists in medical applications, such as inhibiting certain receptors or pathways in the human body. This opens up possibilities for pharmaceutical applications (Wong et al., 1998).
Propiedades
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-6-5-10(8-13-12)9-3-2-4-11(7-9)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXKPXRKYGEWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743110 | |
| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-nitrophenyl)pyridine | |
CAS RN |
939428-15-6 | |
| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



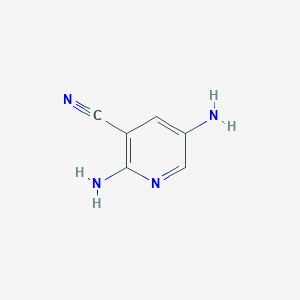
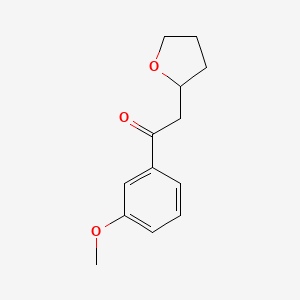
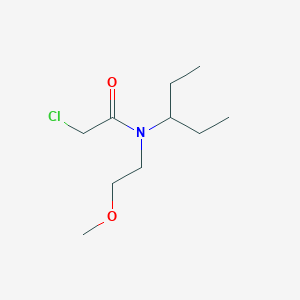
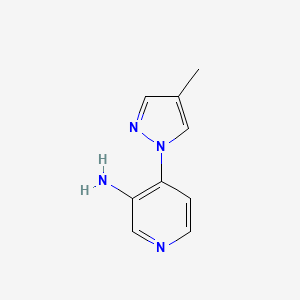
![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
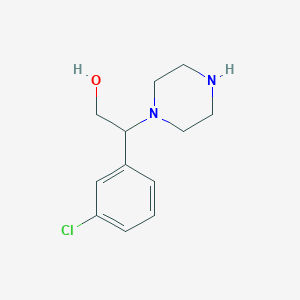
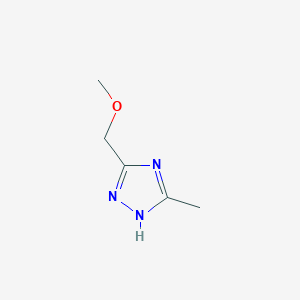
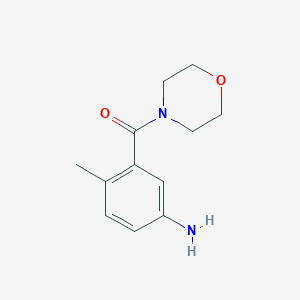
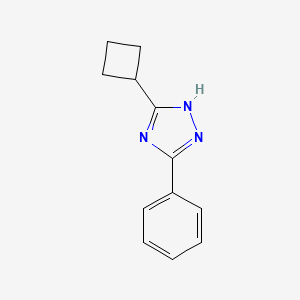
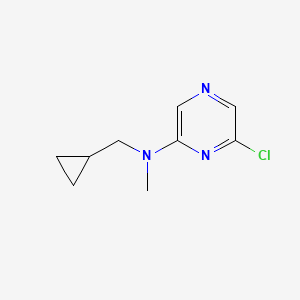
![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
